1-(3-aminopropyl)-6-methylpyridin-2-one
Overview
Description
1-(3-aminopropyl)-6-methylpyridin-2-one is a chemical compound with a unique structure that combines an aminopropyl group with a methylhydropyridinone core
Mechanism of Action
Target of Action
Many compounds interact with proteins, enzymes, or receptors in the body. The specific targets of a compound depend on its chemical structure and properties. For example, a compound might bind to a receptor on a cell’s surface, triggering a cascade of biochemical reactions within the cell .
Mode of Action
The mode of action refers to how a compound interacts with its target to produce a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The specific mode of action depends on the compound’s chemical structure and the nature of its target .
Biochemical Pathways
A compound can affect various biochemical pathways in the body. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a signaling pathway, leading to changes in gene expression .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can affect a compound’s pharmacokinetics include its chemical properties, the route of administration, and the individual’s age, sex, health status, and genetic makeup .
Result of Action
The result of a compound’s action can vary widely, from inducing cell death to promoting cell growth, depending on the nature of the compound and its target. The effects can be local (affecting only the cells or tissues where the compound is present) or systemic (affecting the whole body) .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, certain compounds are more stable and effective at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminopropyl)-6-methylpyridin-2-one typically involves the reaction of 6-methylhydropyridin-2-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-aminopropyl)-6-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups attached to the aminopropyl moiety.
Scientific Research Applications
1-(3-aminopropyl)-6-methylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development and its potential pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole core instead of a methylhydropyridinone core.
1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups attached to a piperazine ring.
3-(Triethoxysilyl)propan-1-amine: Similar aminopropyl group but attached to a silane core.
Uniqueness: 1-(3-aminopropyl)-6-methylpyridin-2-one is unique due to its combination of the aminopropyl group and the methylhydropyridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(3-aminopropyl)-6-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKGKJJNYKMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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